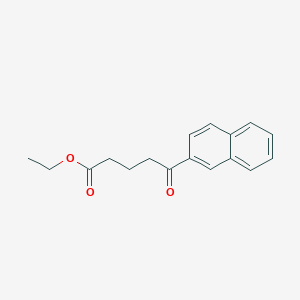

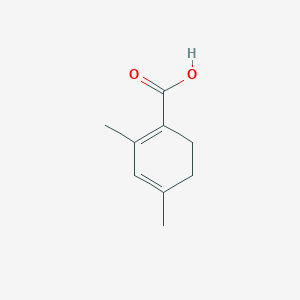

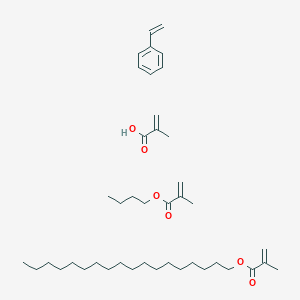

Ethyl 5-(2-naphthyl)-5-oxovalerate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to Ethyl 5-(2-naphthyl)-5-oxovalerate involves complex reactions, such as condensation, cyclization, and Heck-mediated synthesis. For instance, the synthesis of related naphthyl compounds utilizes condensation of ethyl 2-chloroacetate with hydroxy groups of naphtho derivatives, leading to compounds with potential antitumor activities (Liu et al., 2018). Additionally, Heck-mediated synthesis and photochemically induced cyclization have been employed to synthesize naphtho[2,1-f]isoquinolines, showcasing the versatility in synthesizing complex naphthyl-based structures (Pampín et al., 2003).

Molecular Structure Analysis

Molecular structure characterization of compounds similar to Ethyl 5-(2-naphthyl)-5-oxovalerate often employs techniques such as X-ray diffraction (XRD) and NMR spectroscopy, providing insights into their crystallographic and molecular configurations. For example, structural and spectral characterization of ethyl naphthyl derivatives revealed specific crystalline structures and molecular interactions, emphasizing the importance of N-H...O hydrogen bonds in stabilizing these structures (Dong & Quan, 2000).

Chemical Reactions and Properties

Chemical reactions involving Ethyl 5-(2-naphthyl)-5-oxovalerate derivatives are diverse, including oxidative couplings and cyclization reactions. Oxidative couplings of 2-naphthols, catalyzed by chiral bimetallic oxovanadium complexes, demonstrate the potential for high enantioselectivity, yielding compounds with significant stereocontrol (Guo et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl 5-(2-naphthyl)-5-oxovalerate and related compounds, such as solubility, melting points, and crystalline structures, are crucial for their application in various fields. The crystal and molecular structures of related compounds have been extensively studied, revealing detailed information about their stability and molecular interactions (Kaur et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are essential for understanding the applications and mechanisms of Ethyl 5-(2-naphthyl)-5-oxovalerate derivatives. Investigations into the synthesis, structure, and properties of ethyl naphth[2,3-f]isoindole-1-carboxylate highlight the complex chemical behavior and potential for novel chemical transformations (Seike et al., 2013).

科学的研究の応用

Catalysis and Synthesis

The scientific research applications of ethyl 5-(2-naphthyl)-5-oxovalerate and related compounds primarily revolve around catalysis and synthesis processes. For instance, oxovanadium(IV) complexes derived from tridentate N-ketopinidene-alpha-amino acids have shown efficiency as catalysts for the enantioselective oxidative couplings of various 2-naphthols. This process can lead to 2,2'-dihydroxy-1,1'-binaphthyls with good yields and enantioselectivities, highlighting the potential of such compounds in asymmetric synthesis and catalytic processes (Barhate & Chen, 2002).

Etherification Reactions

Another application is observed in etherification reactions, where solid-acid catalysts like H-Beta zeolite have demonstrated higher conversion and catalytic stability for the production of 2-naphthyl ethyl ether. This suggests a potential use of related chemical structures in enhancing the efficiency and selectivity of etherification processes, which are significant in the chemical industry for producing a wide range of chemical intermediates and end products (Kim et al., 2003).

Chemical Synthesis and Characterization

Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, a compound with structural similarities, was successfully synthesized and characterized, revealing its potential for further applications in chemical synthesis and as an intermediate for more complex chemical entities. The detailed structural analysis through XRD, GC–MS, element analysis, and NMR spectroscopy underscores the significance of such compounds in the realm of organic chemistry and materials science (Zhou et al., 2008).

Structural and Molecular Studies

In-depth structural and molecular studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide valuable insights into their crystal and molecular structures. These studies not only contribute to the understanding of chemical properties and reactivity but also pave the way for the development of new materials and pharmaceuticals with tailored properties (Kaur et al., 2012).

特性

IUPAC Name |

ethyl 5-naphthalen-2-yl-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-2-20-17(19)9-5-8-16(18)15-11-10-13-6-3-4-7-14(13)12-15/h3-4,6-7,10-12H,2,5,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOKJNORNTYAEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645605 |

Source

|

| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(2-naphthyl)-5-oxovalerate | |

CAS RN |

109089-73-8 |

Source

|

| Record name | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

![2-Chloro-1-[2-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12005.png)